molecular formula C28H27N3O2S B4696172 (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B4696172
M. Wt: 469.6 g/mol
InChI Key: OHPTUZDMSZPQPY-LGUFXXKBSA-N
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Description

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(benzyloxy)benzaldehyde with 2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The benzylidene moiety can be reduced to yield the corresponding benzyl derivative.

    Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various functionalized thiazolone derivatives.

Scientific Research Applications

(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: has shown potential in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: can be compared to other thiazolone derivatives, such as:

Uniqueness

The unique combination of benzyloxybenzylidene and methylphenylpiperazinyl groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has emerged as a significant subject of research due to its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and applications, supported by case studies and comparative analyses.

Chemical Structure and Properties

The compound features a thiazolone core with a complex arrangement that includes:

  • A benzyloxybenzylidene moiety
  • A piperazine group substituted with a 3-methylphenyl ring

This unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolone Core : Cyclization of thioamide and α-haloketone precursors.
  • Introduction of the Benzyloxybenzylidene Moiety : Condensation with 4-(benzyloxy)benzaldehyde.
  • Attachment of the Piperazine Group : Nucleophilic substitution with 1-(3-methylphenyl)piperazine.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown activity against various microorganisms such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Studies have highlighted the compound's potential in cancer therapy:

  • It is believed to induce apoptosis in cancer cells by modulating key signaling pathways .
  • In vitro studies have demonstrated cytostatic effects against specific cancer cell lines, suggesting its viability as an anticancer agent .

The biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cell proliferation.
  • Receptor Modulation : It interacts with cellular receptors, altering their signaling pathways.
  • Induction of Apoptosis : Triggers programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of thiazole derivatives, including this compound against Escherichia coli and Candida albicans. Results indicated significant inhibition at varying concentrations, supporting its use in developing new antimicrobial agents .
  • Anticancer Activity Evaluation : Another research focused on the anticancer properties of similar thiazole compounds against pancreatic cancer cell lines. The findings revealed that these compounds exhibited notable cytotoxicity, indicating their potential as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(5E)-5-[4-(benzyloxy)benzylidene]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-oneChlorophenyl groupAntimicrobial, anticancer
This compound3-Methylphenyl groupAntimicrobial, anticancer

The comparative analysis shows that while structurally similar compounds exhibit comparable activities, variations in substituents significantly influence their biological efficacy.

Properties

IUPAC Name

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-21-6-5-9-24(18-21)30-14-16-31(17-15-30)28-29-27(32)26(34-28)19-22-10-12-25(13-11-22)33-20-23-7-3-2-4-8-23/h2-13,18-19H,14-17,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPTUZDMSZPQPY-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)OCC5=CC=CC=C5)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.